![molecular formula C18H27N6P B12533254 5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] CAS No. 678140-25-5](/img/structure/B12533254.png)
5,5',5''-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] is a complex organophosphorus compound featuring three imidazole rings attached to a central phosphorus atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] typically involves the reaction of phosphorus trichloride with 2-(propan-2-yl)-1H-imidazole under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The process requires careful control of temperature and the addition of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The imidazole rings can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether or THF.
Substitution: Various alkylating agents; reactions may require elevated temperatures and the presence of a base.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Alkylated imidazole derivatives.
Scientific Research Applications
5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, influencing biochemical pathways and cellular processes. The imidazole rings play a crucial role in binding to metal ions, while the central phosphorus atom can participate in redox reactions, further modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazole: A simpler structure with a single imidazole ring.
2-(propan-2-yl)-1H-imidazole: Similar to the substituent groups in the target compound.
Triphenylphosphine: Another organophosphorus compound with different substituents.
Uniqueness
5,5’,5’'-Phosphanetriyltris[2-(propan-2-yl)-1H-imidazole] is unique due to its combination of three imidazole rings and a central phosphorus atom, which imparts distinct chemical reactivity and coordination properties. This makes it particularly valuable in applications requiring specific ligand properties and coordination chemistry.
Properties
CAS No. |
678140-25-5 |
|---|---|
Molecular Formula |
C18H27N6P |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tris(2-propan-2-yl-1H-imidazol-5-yl)phosphane |
InChI |
InChI=1S/C18H27N6P/c1-10(2)16-19-7-13(22-16)25(14-8-20-17(23-14)11(3)4)15-9-21-18(24-15)12(5)6/h7-12H,1-6H3,(H,19,22)(H,20,23)(H,21,24) |
InChI Key |
IJYZFQNNSPWOTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(N1)P(C2=CN=C(N2)C(C)C)C3=CN=C(N3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{4-[(E)-{4-[(6-Bromohexyl)oxy]phenyl}diazenyl]phenoxy}hexan-1-ol](/img/structure/B12533185.png)
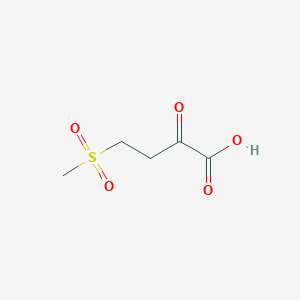
![(S)-2-[(R)-(2-Ethoxy-phenoxy)-phenyl-methyl]-morpholine](/img/structure/B12533202.png)
![N-Phenyl-2H-[1,3]dioxolo[4,5-B]acridin-10-amine](/img/structure/B12533210.png)

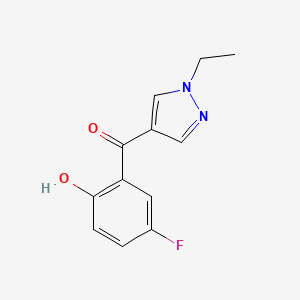
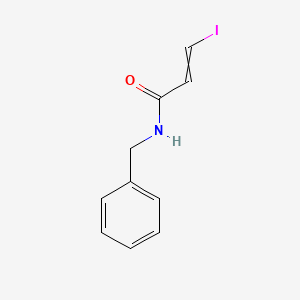
![1-(Ethenyloxy)-3-[(E)-phenyldiazenyl]pentane-2,4-dione](/img/structure/B12533227.png)
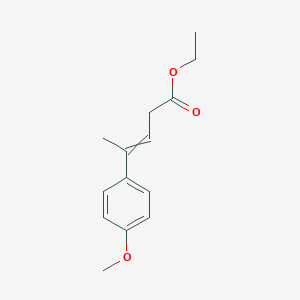
![4-[4-(2-Phenyl-1H-indol-3-yl)-1,5-dihydro-2H-1,5-benzodiazepin-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12533235.png)
![8-Chloro-4-phenyl-6,11-dihydro-5H-pyrimido[4,5-a]carbazol-2-amine](/img/structure/B12533239.png)

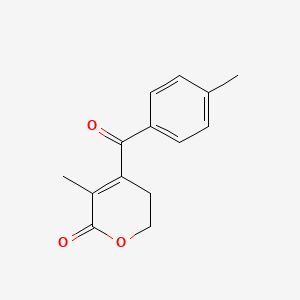
![N-[4-[3-[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B12533264.png)
